molecular formula C14H7Cl3N2OS2 B2672501 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476282-14-1

2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2672501
CAS No.: 476282-14-1
M. Wt: 389.69
InChI Key: UJNPZHHASOIJIC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core substituted with chlorine atoms and linked to a bi-heterocyclic system comprising thiophene and thiazole rings. This specific molecular architecture is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel ligands for pentameric ligand-gated ion channels (pLGICs). Compounds within the N-(thiazol-2-yl)benzamide class have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research suggests these analogs act as negative allosteric modulators (NAMs), potentially exerting their effect through state-dependent inhibition by targeting the transmembrane and/or intracellular domains of the receptor . As a research chemical, this compound is a valuable tool for probing the physiological functions and signal transduction mechanisms of ZAC, a receptor whose roles are still being elucidated . It is also a key building block for further structural-activity relationship (SAR) studies to develop more potent and selective pharmacological probes. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS2/c15-7-1-2-9(16)8(5-7)13(20)19-14-18-10(6-21-14)11-3-4-12(17)22-11/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNPZHHASOIJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Thiourea: Used in the initial synthesis step.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among the target compound and its analogs:

Compound Name Thiazole Substituent Benzamide Substituents Key Features Biological Activity (If Reported) Reference
2,5-Dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide 4-(5-chlorothiophen-2-yl) 2,5-dichloro Chlorothiophene enhances electron density; dual thiazole-thiophene system Potential enzyme inhibition (e.g., PFOR)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro 2,4-difluoro Fluorine atoms increase electronegativity; simpler substitution pattern PFOR inhibitor (antiparasitic activity)
N-[4-(Benzo[1,2,5]thiadiazol-5-yloxy)-3-chloro-phenyl]-5-chloro-2-hydroxy-benzamide Benzo[1,2,5]thiadiazol-5-yloxy 5-chloro-2-hydroxy Hydroxy group improves solubility; benzothiadiazole introduces π-conjugation Not reported; potential solubility-driven bioactivity
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide 5-bromo-4-phenyl 3,5-dichloro-2-hydroxy Bromine increases molecular weight; phenyl enhances steric bulk Synthetic intermediate; unconfirmed bioactivity
2,5-Dichloro-N-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)benzamide 4-nitrophenyl 2,5-dichloro Nitro group strongly electron-withdrawing; alters redox properties Likely impacts electrophilic reactivity

Electronic and Steric Effects

  • Electron Density : The chlorothiophene group in the target compound donates electron density via sulfur’s lone pairs, contrasting with the electron-withdrawing nitro group in ’s analog.
  • Steric Hindrance : Bulky substituents like phenyl () or benzothiadiazole () may limit target engagement compared to the target compound’s more compact structure.

Biological Activity

2,5-Dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide. Its molecular formula is C12H5Cl3N2OSC_{12}H_5Cl_3N_2OS, and it features a complex structure that includes dichloro and chlorothiophene moieties.

Synthetic Routes

The synthesis typically involves the reaction of 2,5-dichlorothiophene with thiazole derivatives. A common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides, optimized for higher yields in industrial settings.

Antimicrobial Properties

Research indicates that 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro assays have reported its ability to inhibit the proliferation of several cancer cell lines, including HepG2 liver cancer cells. The IC50 values observed suggest potent activity, with mechanisms likely involving apoptosis induction and cell cycle arrest at the G2/M phase .

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may inhibit tumor growth by promoting apoptosis or inhibiting angiogenesis.

In Vitro Studies

A study published in a peer-reviewed journal highlighted the compound's antiproliferative effects on HepG2 cells with an IC50 value around 1.30 μM. The results indicated that treatment led to significant tumor growth inhibition in xenograft models .

Comparative Analysis

A comparative analysis of various thiazole derivatives indicated that 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibited superior activity compared to other compounds in its class. This was attributed to its unique structural features which enhance binding affinity to biological targets.

Data Tables

Activity IC50 (μM) Cell Line Reference
Anticancer Activity1.30HepG2
Antimicrobial ActivityVariesVarious Bacterial Strains

Q & A

Q. What are the standard synthetic routes for 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, and what analytical techniques validate its purity?

The compound is synthesized via multi-step reactions, typically starting with the coupling of 2,5-dichlorothiophene-3-carboxylic acid with 2-amino-4-(5-chlorothiophen-2-yl)thiazole. Key steps include:

  • Friedel-Crafts acylation to introduce the benzamide group .
  • Nucleophilic substitution under reflux in ethanol or methanol, with thiourea derivatives as intermediates . Validation involves 1H/13C NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight verification .

Q. How is the compound characterized structurally, and what challenges arise in crystallographic refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Challenges include:

  • Crystal twinning due to flexible substituents, requiring SHELXL for refinement .
  • Hydrogen bonding networks (e.g., N–H⋯N interactions) that stabilize molecular packing, analyzed via SHELXPRO .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, using spectrophotometric methods .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can contradictory data on biological activity between studies be resolved?

Discrepancies in antimicrobial or anticancer efficacy often arise from:

  • Strain-specific variability : Use standardized strains (e.g., ATCC) and orthogonal assays (e.g., time-kill kinetics) .
  • Solubility limitations : Optimize DMSO concentrations or use nanoformulations to enhance bioavailability .

Q. What computational methods optimize reaction conditions for scalable synthesis?

  • Density Functional Theory (DFT) : Predicts reaction energetics for steps like acylation or cyclization .
  • Continuous-flow reactors : Improve yield (>80%) and reduce side products (e.g., dimerization) compared to batch synthesis .

Q. How does the compound interact with molecular targets at the atomic level?

Molecular docking (AutoDock Vina) and MD simulations reveal:

  • Thiazole-thiophene stacking with hydrophobic pockets of target enzymes .
  • Chlorine substituents enhancing binding affinity via halogen bonding (e.g., with PfDHFR in malaria parasites) .

Q. What strategies mitigate toxicity while preserving bioactivity?

  • Metabolomics profiling : Identify reactive metabolites using LC-MS/MS in hepatocyte models .
  • Structural analogs : Replace 5-chlorothiophene with fluorinated groups to reduce off-target effects .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data and Olex2 for visualization to address disorder in chlorine substituents .
  • Bioactivity Validation : Combine in vitro assays with transcriptomics (RNA-seq) to confirm pathway engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.